molecular formula C17H23ClN2O B13100153 2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B13100153
M. Wt: 306.8 g/mol
InChI Key: KLPAZUORLGYASQ-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(4-Cyclopropylphenyl)-2,8-diazaspiro[45]decan-1-one hydrochloride typically involves a multi-step processThe final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride can be compared with other spirocyclic compounds such as:

These comparisons highlight the uniqueness of 2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4

Properties

Molecular Formula

C17H23ClN2O

Molecular Weight

306.8 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C17H22N2O.ClH/c20-16-17(7-10-18-11-8-17)9-12-19(16)15-5-3-14(4-6-15)13-1-2-13;/h3-6,13,18H,1-2,7-12H2;1H

InChI Key

KLPAZUORLGYASQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)N3CCC4(C3=O)CCNCC4.Cl

Origin of Product

United States

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